molecular formula C16H26N2O4 B5713682 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol

2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol

Cat. No. B5713682
M. Wt: 310.39 g/mol
InChI Key: VBOHOAFGQLCOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol is a chemical compound that has been studied for its potential use in scientific research. It is a member of the piperazine family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol is not fully understood. It is thought to act as a serotonin 5-HT1A receptor agonist, which may contribute to its anxiolytic and antidepressant effects. It may also modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons. It has also been shown to decrease levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol in lab experiments is its potential to modulate multiple neurotransmitter systems, which may make it useful for studying complex physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Another direction is to study its effects on specific neurological and psychiatric disorders, such as anxiety and depression. Additionally, further research could explore its potential as a neuroprotective and anti-inflammatory agent.

Synthesis Methods

The synthesis of 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with piperazine in the presence of a reducing agent to form the intermediate 4-(3,4,5-trimethoxybenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol has been studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-20-14-10-13(11-15(21-2)16(14)22-3)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOHOAFGQLCOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol

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